methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate
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Overview
Description
Methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate is an organic compound belonging to the chromen-2-one family This compound is characterized by its chromen-2-one core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrone ring
Mechanism of Action
Mode of Action
It is known that many coumarin derivatives, which this compound is a part of, often interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking .
Biochemical Pathways
As a coumarin derivative, it may potentially influence pathways where other coumarins have been found to have an impact, such as the inflammation pathway, apoptosis pathway, and various signaling pathways .
Result of Action
Coumarin derivatives are often associated with a variety of biological activities, including anti-inflammatory, antioxidant, and anticancer effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate . The reaction conditions include:
Reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate: This step is carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetone.
Addition of hydrazine hydrate: This step is performed under reflux conditions to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferyl acetate: Similar in structure but with different substituents, leading to variations in chemical and biological properties.
4-Methyl-2-oxo-2H-chromen-7-yl acetate: Another related compound with distinct functional groups.
Biological Activity
Methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yl)oxy]acetate is an organic compound belonging to the chromen-2-one family, characterized by its unique chromen-2-one core structure. This compound has garnered attention in scientific research due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The chemical formula for this compound is C16H18O4, with a molecular weight of approximately 290.32 g/mol. The structure features a bicyclic system consisting of a benzene ring fused to a pyrone ring, with an acetate group attached to the chromene moiety.
Antioxidant Activity
Research indicates that compounds with chromene structures exhibit significant antioxidant properties . These properties are attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. A study demonstrated that derivatives of chromene could effectively reduce oxidative damage in cellular models, highlighting their potential as therapeutic agents against oxidative stress-related conditions.
Anti-inflammatory Effects
This compound has shown promise in modulating inflammatory pathways. In vitro studies have indicated that this compound can inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha. This suggests a mechanism through which it may alleviate conditions characterized by chronic inflammation, such as arthritis and ulcerative colitis .
Antimicrobial Properties
The antimicrobial activity of this compound has been explored against various bacterial strains. In laboratory settings, this compound exhibited inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential use as a natural antimicrobial agent.
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of inflammatory mediators.
- Receptor Modulation : It may interact with various receptors involved in oxidative stress response and inflammation, leading to altered cellular signaling pathways.
- Gene Expression Regulation : Studies suggest that this compound can modulate the expression of genes related to inflammation and oxidative stress .
Case Studies
Several case studies have investigated the biological activity of related chromene derivatives:
- Anti-Ulcerative Colitis : In animal models, derivatives similar to this compound were shown to ameliorate symptoms of ulcerative colitis by reducing inflammation markers and improving histopathological scores .
- Cancer Research : Preliminary studies have indicated that certain chromene derivatives exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .
Comparative Analysis
To better understand the unique properties of methyl [(4-methyl-2-oxo-3-propyl-2H-chromen-7-yloxy]acetate compared to other chromene derivatives, the following table summarizes key features:
Compound Name | Structure Highlights | Unique Features |
---|---|---|
Methyl [(4-methyl)-2-(3-propyl)-chromen]-7-yloxyacetate | Contains a propanoyl substituent | Exhibits significant antioxidant activity |
Ethyl [(4-methyl)-2-(3-propyl)-chromen]-7-yloxyacetate | Lacks propanoyl group | Potentially different biological activity |
Benzyl 2-(8-methyl)-chromen | Contains a benzyl group | Alters chemical properties affecting activity |
Properties
IUPAC Name |
methyl 2-(4-methyl-2-oxo-3-propylchromen-7-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-4-5-13-10(2)12-7-6-11(20-9-15(17)19-3)8-14(12)21-16(13)18/h6-8H,4-5,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUWMNSHUPKAJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=C(C=C(C=C2)OCC(=O)OC)OC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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